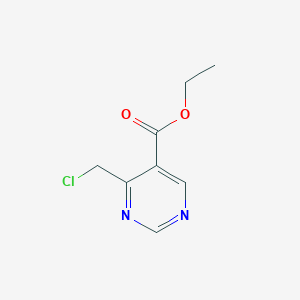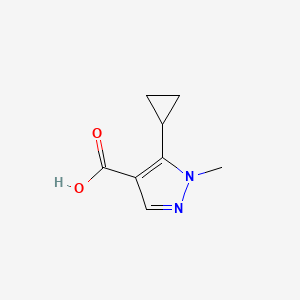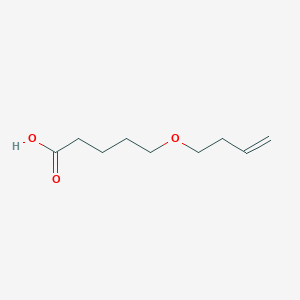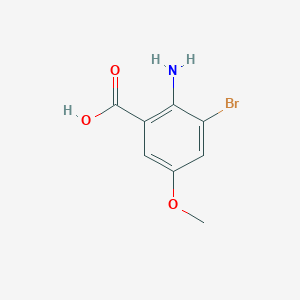
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key for this compound is DXAYETVUJFKIDW-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various pyrimidine derivatives. For instance, Ogurtsov and Rakitin (2021) synthesized 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine using a two-step process from a similar starting compound, showcasing its utility in creating substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anti-inflammatory and Anti-microbial Properties
Derivatives of this compound have been studied for their anti-inflammatory and anti-microbial properties. A study by A.S.Dongarwar et al. (2011) synthesized derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Nucleophilic Substitution Reactions
Shadbolt and Ulbricht (1967) explored the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, providing insights into the reactivity and potential applications of similar ethyl 4-(chloromethyl)pyrimidine-5-carboxylates in chemical synthesis (Shadbolt & Ulbricht, 1967).
Role in Heterocyclic Chemistry
This compound plays a role in the synthesis of various heterocyclic compounds. Bakhite et al. (2005) demonstrated its use in preparing thieno[2,3-b]pyridine derivatives, indicating its versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Ring-Cleavage Reactions
The compound is also significant in studying ring-cleavage reactions. Andrews and Tong (1968) investigated the acid-catalyzed ring-cleavage of similar pyrimidine derivatives, providing an understanding of the compound's behavior under different chemical conditions (Andrews & Tong, 1968).
Nonlinear Optical Properties
The compound's derivatives show potential in nonlinear optics (NLO). Hussain et al. (2020) explored the NLO properties of thiopyrimidine derivatives, highlighting the compound's relevance in material science and optoelectronics (Hussain et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate . These factors can affect the compound’s solubility, stability, and interactions with its targets.
Eigenschaften
IUPAC Name |
ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-5-11-7(6)3-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYETVUJFKIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)


![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)








